molecular formula C10H14N2O5S2 B5917763 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide CAS No. 55619-44-8

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide

Cat. No.: B5917763
CAS No.: 55619-44-8
M. Wt: 306.4 g/mol
InChI Key: LJBMTWZCCBDJDG-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a morpholine ring attached to a benzene ring through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    4-(morpholine-4-sulfonyl)benzene-1,2-diamine: Contains an additional amine group on the benzene ring.

Uniqueness

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-morpholin-4-ylsulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBMTWZCCBDJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339883
Record name ZINC00286890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-44-8
Record name ZINC00286890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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